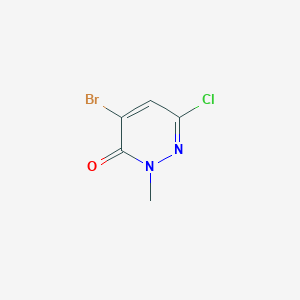

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

CAS No.: 1178884-53-1

Cat. No.: VC2944553

Molecular Formula: C5H4BrClN2O

Molecular Weight: 223.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178884-53-1 |

|---|---|

| Molecular Formula | C5H4BrClN2O |

| Molecular Weight | 223.45 g/mol |

| IUPAC Name | 4-bromo-6-chloro-2-methylpyridazin-3-one |

| Standard InChI | InChI=1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 |

| Standard InChI Key | HXCPMIRSWJJTGV-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C(=CC(=N1)Cl)Br |

| Canonical SMILES | CN1C(=O)C(=CC(=N1)Cl)Br |

Introduction

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family. It features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and it is substituted with bromine, chlorine, and a methyl group. The compound is identified by its CAS number 1178884-53-1 and has a molecular formula of C5H4BrClN2O .

Structural Information

-

The compound's structure includes a pyridazine ring with a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position .

Synthesis Methods

The synthesis of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one typically involves halogenation processes. A common synthetic route includes the bromination and chlorination of a pyridazinone precursor, specifically 2-methylpyridazin-3(2H)-one. This reaction often employs bromine and chlorine reagents in solvents such as acetic acid or dichloromethane, possibly with the aid of catalysts to enhance the reaction efficiency.

Chemical Reactions and Reactivity

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one can participate in several types of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions often require specific conditions such as temperature control, choice of solvent, and the presence of catalysts to drive the desired transformations effectively.

Applications and Potential Uses

This compound has garnered interest in scientific research due to its potential applications in chemistry, biology, and medicine. Its structural features position it within the broader category of pyridazine derivatives, which are known for their diverse biological activities. Further research may uncover additional applications in fields such as agrochemicals or biochemistry.

Storage and Handling

-

Storage Conditions: The compound should be stored at a temperature range of 2-8°C .

-

Shipping Conditions: It can be shipped at ambient temperature .

Safety Considerations

Safety considerations indicate that 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one may pose hazards such as skin irritation and harmful effects if ingested.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume